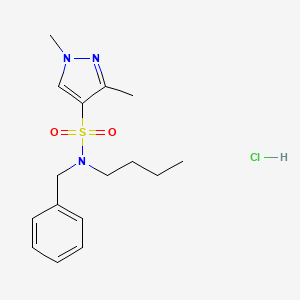

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

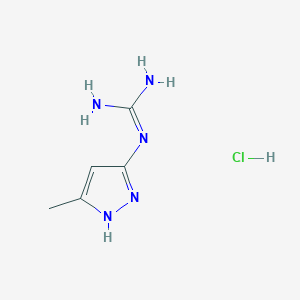

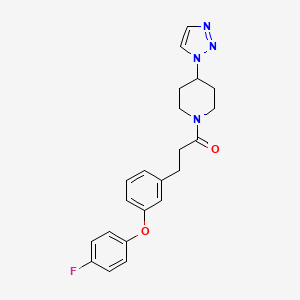

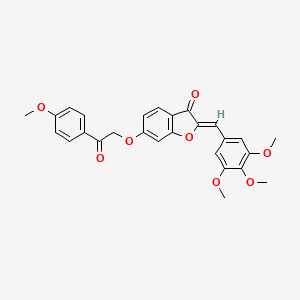

“N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride” is a chemical compound with the molecular formula C16H24ClN3O2S . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .

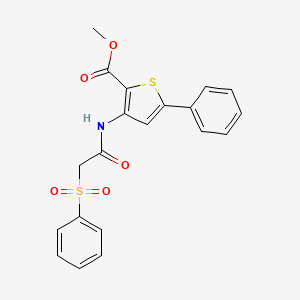

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole nucleus, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .科学的研究の応用

Synthesis and Antimicrobial Activity

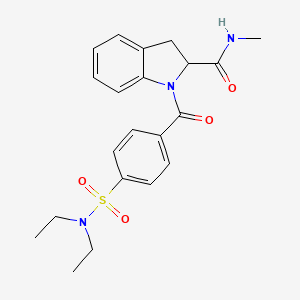

A significant area of research involving sulfonamide derivatives is their synthesis and evaluation for antimicrobial properties. For instance, a study by Badgujar et al. (2018) detailed the synthesis of new sulfonamides from Ampyrone with different benzene sulfonyl chlorides. These compounds were characterized and tested for in vitro antimicrobial activities against selected bacterial and fungal strains, showing significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).

Antiproliferative Activities

Another crucial application area is the investigation of antiproliferative activities. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and tested them for in vitro antiproliferative activities against HeLa and C6 cell lines. Some compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

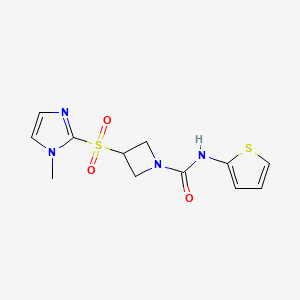

Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives have also been studied for their carbonic anhydrase inhibitory activities. Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. The study found that these compounds displayed superior CA inhibitory activity compared to the reference compound acetazolamide (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Antibacterial and Antitubercular Activities

Research by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives evaluated their antimicrobial and antitubercular activities. Molecular docking studies were carried out to understand the potential of these compounds as antitubercular agents, with some compounds showing good activity against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . These could be potential future directions for the research and development of “N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride” and similar compounds.

特性

IUPAC Name |

N-benzyl-N-butyl-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S.ClH/c1-4-5-11-19(12-15-9-7-6-8-10-15)22(20,21)16-13-18(3)17-14(16)2;/h6-10,13H,4-5,11-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBUTQJDULOUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2808252.png)

![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2808263.png)